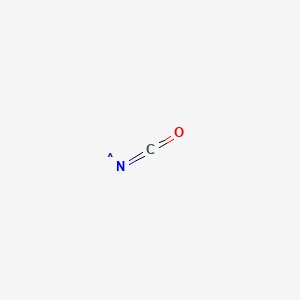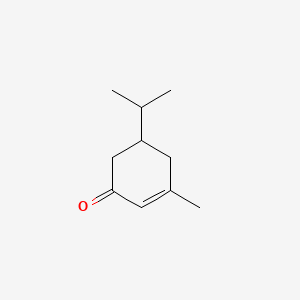
Hexetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexetone, also known as 2-Hexanone, is an organic compound with the molecular formula C₆H₁₂O. It is a colorless liquid with a characteristic odor and is commonly used as a solvent in various industrial applications. This compound is also known by other names such as methyl butyl ketone and butyl methyl ketone .
Métodos De Preparación
Hexetone can be synthesized through several methods:
Oxidation of Secondary Alcohols: One common method involves the oxidation of 2-hexanol using oxidizing agents like chromic acid or potassium permanganate.
Hydration of Alkynes: Another method includes the hydration of 1-hexyne in the presence of a catalyst such as sulfuric acid or mercuric sulfate.
Industrial Production: Industrially, this compound is produced by the catalytic dehydrogenation of 2-hexanol.
Análisis De Reacciones Químicas
Hexetone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Hexetone has several applications in scientific research:
Mecanismo De Acción
Hexetone exerts its effects primarily through its interactions with biological membranes and proteins. It acts as a solvent, disrupting the lipid bilayer of cell membranes and altering membrane permeability. Additionally, this compound can interact with proteins, affecting their structure and function . The compound’s high affinity for proteins and polymers containing electronegative sites, such as peptidoglycans, explains its association with microbes and its antimicrobial properties .
Comparación Con Compuestos Similares
Hexetone is similar to other ketones such as:
2-Pentanone:
3-Hexanone: An isomer of this compound with the carbonyl group located at the third carbon instead of the second.
2-Heptanone:
This compound is unique due to its specific chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
535-86-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,7,9H,4,6H2,1-3H3 |
Clave InChI |
XHJJEWBMBSQVCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(C1)C(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1)C(C)C |
| 28587-71-5 535-86-4 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


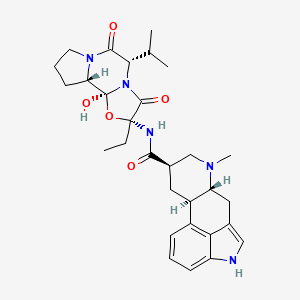
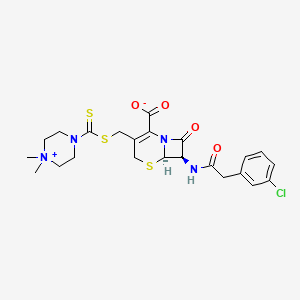




![1H-Imidazole,1-[2-(2,4-dichlorophenyl)-2-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]ethyl]-](/img/structure/B1213803.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213805.png)
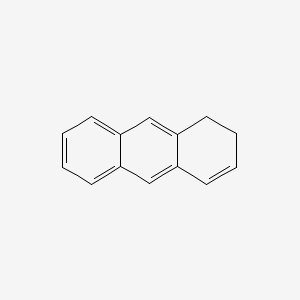
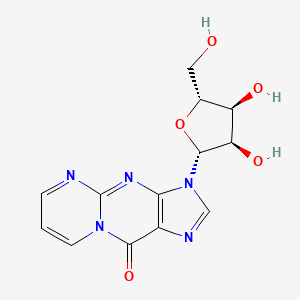
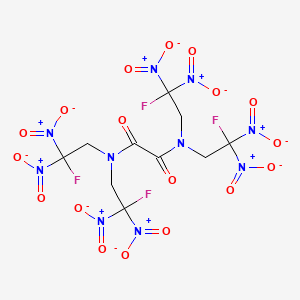
![8-(Benzyloxy)-2-methylimidazo[1,2-A]pyrazin-3-amine](/img/structure/B1213814.png)
